molecular formula C5H6BrN3O2 B13247422 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13247422
M. Wt: 220.02 g/mol
InChI Key: NVXRGXCJNMOCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a carboxylic acid group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl azide with 4-bromo-1,2,3-triazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The triazole ring can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted triazoles, oxidized carboxylic acids, and reduced alcohol derivatives.

Scientific Research Applications

4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group facilitate binding to active sites of enzymes or receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: Similar structure but with different substitution patterns.

    5-Bromo-1H-1,2,3-triazole-4-carboxylic acid: Differing in the position of the carboxylic acid group.

    1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid: Lacking the bromine atom.

Uniqueness

The presence of the bromine atom at the 4th position enhances its ability to participate in substitution reactions, while the carboxylic acid group at the 5th position provides opportunities for further functionalization .

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

5-bromo-3-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C5H6BrN3O2/c1-2-9-3(5(10)11)4(6)7-8-9/h2H2,1H3,(H,10,11)

InChI Key

NVXRGXCJNMOCBI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.